molecular formula C10H8F3NO B1421177 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile CAS No. 1017779-07-5

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Cat. No. B1421177
M. Wt: 215.17 g/mol
InChI Key: IPXXNDJVHVVBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1017779-07-5 . It has a molecular weight of 215.17 and is typically stored at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is [2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile . The InChI code is 1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 48-51°C .

Scientific Research Applications

Photoinduced Cycloadditions

A study by Orahovats et al. (1973) explored the irradiation of 2-azido-3-phenyl-propene, which yields 3-benzyl-2H-azirin. Further irradiation in the presence of trifluoroacetic acid methyl ester or carbon dioxide yields compounds including 4-benzyl-5-methoxy-5-trifluoromethyl-3-oxazoline (Orahovats, Jackson, Heimgartner, & Schmid, 1973).

Synthesis Methods

Kangani, Day, and Kelley (2008) describe a method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride, demonstrating an efficient approach for producing related phenylacetonitriles (Kangani, Day, & Kelley, 2008).

Methylation Selectivity

Research by Tundo et al. (2002) examines the high mono-C-methylation selectivity of arylacetic acid derivatives with dimethyl carbonate (DMC), involving methoxycarbonylation, methylation, and demethoxycarbonylation steps. This study clarifies the kinetic aspects of these reactions (Tundo, Selva, Perosa, & Memoli, 2002).

Corrosion Inhibition

Verma, Quraishi, and Singh (2015) investigated the use of 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors on mild steel in acidic environments. Their study provides insights into the effectiveness of these compounds in protecting against corrosion (Verma, Quraishi, & Singh, 2015).

Nucleophilic Aromatic Substitution

Kametani et al. (1976) researched the condensation of 2-methoxy-Δ1-pyrroline with various phenylacetonitriles, leading to the synthesis of α-aryl-α-pyrrolidin-2-ylideneacetonitriles. This study provides valuable insights into intramolecular nucleophilic aromatic substitution processes (Kametani, Takahashi, Ihara, & Fukumoto, 1976).

Reactivity Studies

Stazi et al. (2010) reported on the unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the formation of a trimeric compound. This highlights the unexpected chemical behaviors of certain phenylacetonitriles (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with this compound are H301+H311;H319;H332;H335, indicating toxicity if swallowed, in contact with skin, if inhaled, and causing eye irritation . The precautionary statements are P280;P301+P310;P302+P352, advising to wear protective gloves/clothing, to call a POISON CENTER or doctor if swallowed, and to wash with plenty of water if on skin .

properties

IUPAC Name

2-[2-methoxy-6-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9-4-2-3-8(10(11,12)13)7(9)5-6-14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXXNDJVHVVBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238713
Record name 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

CAS RN

1017779-07-5
Record name 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-(trifluoromethyl)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.